Potassium 2-carboxybenzoate, commonly known as potassium hydrogen phthalate, is an acidic salt derived from phthalic acid. It is characterized by its white crystalline appearance and is widely utilized in various scientific applications due to its stability and non-hygroscopic nature. The compound serves as a primary standard in acid-base titrations and is also used for calibrating pH meters due to its reliable pH in solution, which is approximately 4.00 to 4.02 at 25°C .
The synthesis of potassium 2-carboxybenzoate typically involves the following steps:
The reaction can be represented as follows:
Industrial production methods mirror this laboratory synthesis but are optimized for yield and purity through controlled conditions .
Potassium 2-carboxybenzoate has a distinct molecular structure characterized by two carboxyl groups attached to a benzene ring. The structural formula can be represented as:
The compound's molecular weight is approximately 204.22 g/mol, with a melting point around 270°C . Its crystalline structure allows for effective characterization using techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD), which provide insights into its functional groups and crystal lattice parameters .
Potassium 2-carboxybenzoate participates in various chemical reactions, including:
The dissociation reaction can be represented as follows:
Common reagents involved in reactions with potassium 2-carboxybenzoate include strong acids (e.g., hydrochloric acid) and strong bases (e.g., sodium hydroxide). These reactions typically occur under standard laboratory conditions .
At the molecular level, potassium 2-carboxybenzoate interacts with biomolecules through ionic interactions. It can influence enzymatic activity by altering enzyme conformation based on environmental pH levels. This compound is known for its buffering capacity, maintaining stable pH levels within its effective range .
Research indicates that the compound's buffering action is effective within a pH range of approximately 4.4 to 6.4, making it suitable for various biochemical applications .
Relevant data includes its high purity levels (99.99% assay), making it ideal for analytical applications .
Potassium 2-carboxybenzoate finds extensive use in scientific research and analytical chemistry:
The industrial synthesis of primary standard-grade potassium hydrogen phthalate has evolved significantly toward sustainable manufacturing principles. Traditional methods suffered from extended crystallization times (24–48 hours), excessive solvent consumption, and energy-intensive processes, yielding irregular crystals with variable purity [1]. Contemporary green approaches address these limitations through process intensification and waste minimization strategies.
The patented improved method exemplifies green chemistry implementation through multiple optimizations: Phthalic anhydride reacts with potassium hydroxide in deionized water under controlled stoichiometric conditions to minimize raw material excess. The solution undergoes heating to 90–100°C for 3–5 hours – significantly shorter than traditional 8-hour reaction cycles – reducing energy consumption by approximately 40% [1]. Hydrated barta (Ba(OH)₂·8H₂O) is introduced during reaction for in situ sulfate removal, eliminating separate purification steps and reducing solid waste generation. Crystallization employs controlled cooling with continuous agitation, producing uniform crystals in 24–36 hours and enhancing yield efficiency. The final dehydration utilizes energy-efficient centrifugal separation followed by moderate-temperature drying (100–110°C for 8–9 hours) rather than high-energy vacuum drying [1].
Table 1: Environmental Metrics Comparison of KHP Synthesis Methods
Process Parameter | Traditional Method | Improved Green Method | Reduction (%) |
---|---|---|---|
Reaction Time | 8–12 hours | 3–5 hours | 58–67% |
Crystallization Time | 48–72 hours | 24–36 hours | 33–50% |
Energy Consumption (est.) | 15–18 kWh/kg | 9–11 kWh/kg | 38–40% |
Solvent Usage per Batch | 12L H₂O/kg product | 8L H₂O/kg product | 33% |
Crystal Uniformity (RSD) | 8–12% | 2–4% | 67–75% |
This integrated approach demonstrates how green chemistry principles enhance both environmental performance and product quality, yielding KHP crystals with uniform particle distribution (RSD 2–4%) and consistent purity exceeding 99.95% [1]. The methodology exemplifies waste prevention, atom economy, and energy efficiency – core tenets of sustainable chemical manufacturing.
Industrial-scale KHP production predominantly utilizes phthalic anhydride as the immediate precursor, though research continues into direct catalytic pathways from lower-cost aromatic hydrocarbons. The conventional manufacturing route involves precise stoichiometric reaction between phthalic anhydride and potassium hydroxide:
Step 1: Ring-Opening HydrolysisPhthalic anhydride undergoes hydrolysis in deionized water at 80–90°C, forming phthalic acid:$$\ce{C6H4(CO)2O + H2O -> C6H4(COOH)2}$$
Step 2: Selective Monopotassium Salt FormationControlled addition of potassium hydroxide (industrial grade, 85–90% purity) achieves partial neutralization:$$\ce{C6H4(COOH)2 + KOH -> KOOC-C6H4-COOH + H2O}$$
The critical process parameter involves maintaining pH 4.0–4.5 during addition to prevent disalt formation, with strict stoichiometric control at 1:1 molar ratio [1] [5]. Catalytic impurities management is achieved through barium hydroxide addition, precipitating sulfate contaminants as barium sulfate:$$\ce{SO4^{2-} + Ba(OH)2 -> BaSO4 v + 2OH^-}$$
Advanced catalytic oxidation routes under investigation utilize molecular oxygen with transition metal catalysts (Co/Mn/Br systems) to convert o-xylene directly to phthalic acid intermediates. These single-pot systems operate at 150–200°C and 15–30 atm pressure:$$\ce{C6H4(CH3)2 + 3O2 ->[Catalyst] C6H4(COOH)2 + 2H2O}$$
Table 2: Precursor Conversion Efficiency in KHP Synthesis
Precursor Route | Reaction Conditions | Conversion Efficiency | KHP Yield |
---|---|---|---|
Phthalic anhydride + KOH | 90–100°C, atmospheric pressure | 97–99% | 95–97% |
o-Xylene catalytic oxidation | 150–200°C, 15–30 atm O₂ | 85–92% | 78–85% |
Naphthalene oxidation | 200–250°C, V₂O₅ catalyst | 75–85% | 70–80% |
Though catalytic oxidation from xylenes offers raw material cost advantages, current industrial adoption remains limited due to challenges in achieving the ≥99.95% purity required for primary standards. The process generates complex byproducts including trimellitic acids, maleic anhydride, and carbon oxides, necessitating extensive purification that reduces economic viability [5] [8]. Current research focuses on zeolite-supported noble metal catalysts and membrane separation technologies to enhance selectivity and purity in direct oxidation routes.
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